molecular formula C20H16N2O2S B258600 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B258600
M. Wt: 348.4 g/mol
InChI Key: JKMXFKOBYFQKIE-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its unique chemical structure and its ability to modulate various biological processes. However, the limitations of using this compound include its complex synthesis method and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the study of 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another potential direction is the study of the compound's potential applications in the treatment of various diseases, including cancer and bacterial infections. Additionally, the study of the compound's mechanism of action and its effects on various signaling pathways could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves several steps. The first step involves the reaction of 2-aminobenzimidazole with thioamide to form 2-aminothiazolo[3,2-a]benzimidazole. This intermediate is then reacted with 4-(cyclopropylmethoxy)benzaldehyde to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to modulate various biological processes, including inflammation, oxidative stress, and cell proliferation. It has also been studied for its potential anticancer and antibacterial properties.

properties

Product Name

2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

(2Z)-2-[[4-(cyclopropylmethoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H16N2O2S/c23-19-18(25-20-21-16-3-1-2-4-17(16)22(19)20)11-13-7-9-15(10-8-13)24-12-14-5-6-14/h1-4,7-11,14H,5-6,12H2/b18-11-

InChI Key

JKMXFKOBYFQKIE-WQRHYEAKSA-N

Isomeric SMILES

C1CC1COC2=CC=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

C1CC1COC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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